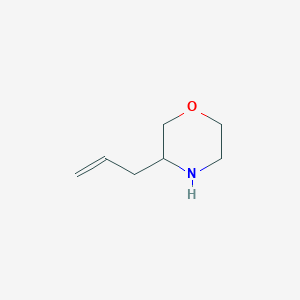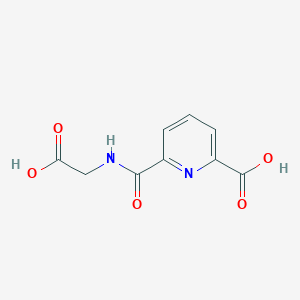
6-((Carboxymethyl)carbamoyl)picolinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-((Carboxymethyl)carbamoyl)picolinic acid is a derivative of picolinic acid, which is a pyridine carboxylic acid This compound is characterized by the presence of a carboxymethyl carbamoyl group attached to the picolinic acid structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-((Carboxymethyl)carbamoyl)picolinic acid typically involves the reaction of picolinic acid with appropriate reagents to introduce the carboxymethyl carbamoyl group. One common method involves the use of squaric acid as a coformer in the cocrystallization process . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required standards for pharmaceutical or research applications .
Análisis De Reacciones Químicas
Types of Reactions: 6-((Carboxymethyl)carbamoyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4) is commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) is often employed for reduction reactions.
Substitution Reagents: Various halogenating agents can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
6-((Carboxymethyl)carbamoyl)picolinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and coordination chemistry.
Biology: The compound is studied for its potential role in biological systems, including its interaction with metal ions and enzymes.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 6-((Carboxymethyl)carbamoyl)picolinic acid involves its interaction with molecular targets such as zinc finger proteins. By binding to these proteins, the compound can alter their structure and function, leading to various biological effects . This mechanism is particularly relevant in its antiviral activity, where it inhibits viral entry by disrupting membrane fusion events .
Comparación Con Compuestos Similares
Picolinic Acid: A derivative of pyridine with a carboxylic acid group at the 2-position.
Nicotinic Acid:
Isonicotinic Acid: This compound has the carboxylic acid group at the 4-position.
Uniqueness: 6-((Carboxymethyl)carbamoyl)picolinic acid is unique due to the presence of the carboxymethyl carbamoyl group, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C9H8N2O5 |
|---|---|
Peso molecular |
224.17 g/mol |
Nombre IUPAC |
6-(carboxymethylcarbamoyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H8N2O5/c12-7(13)4-10-8(14)5-2-1-3-6(11-5)9(15)16/h1-3H,4H2,(H,10,14)(H,12,13)(H,15,16) |
Clave InChI |
VOUHRQZDAJHWSZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1)C(=O)O)C(=O)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


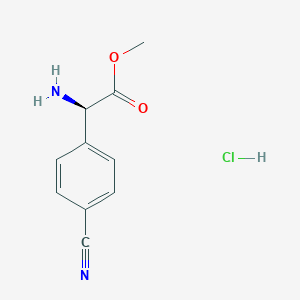
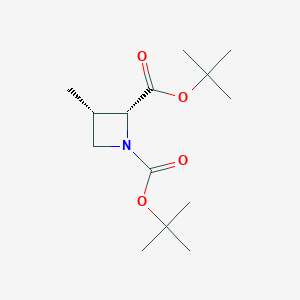
![5-Chloro-7-methoxyimidazo[1,5-a]pyridine](/img/structure/B13030367.png)
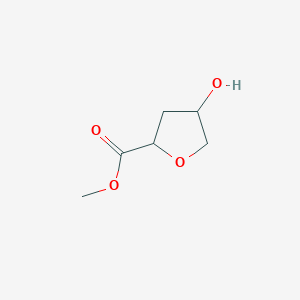
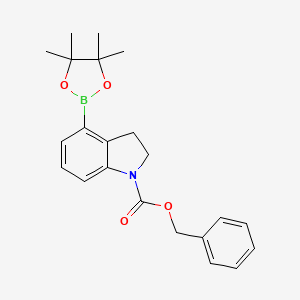
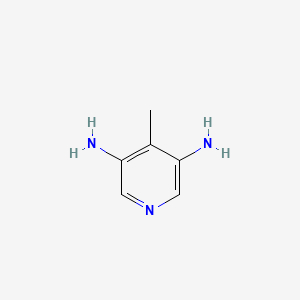
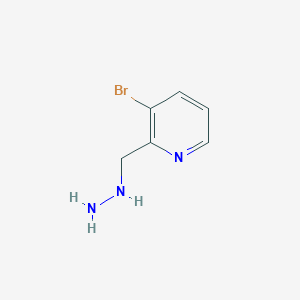


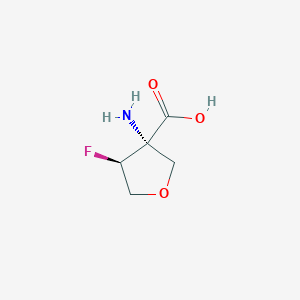
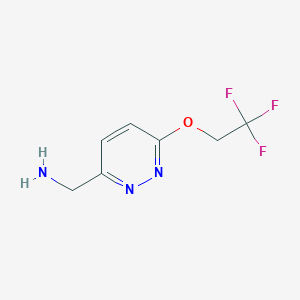
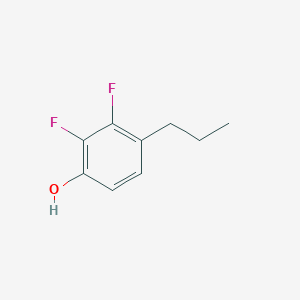
![8-Iodo-3,4-dihydro-2h-benzo[b][1,4]oxazine hydrochloride](/img/structure/B13030402.png)
